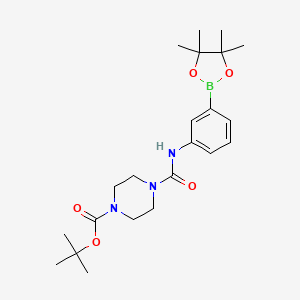
Sodium 2,2-diethoxyethane-1-sulfonate
Overview
Description
Synthesis Analysis
Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Chemical Reactions Analysis
Sodium sulfinates have been used in various chemical reactions. They have been used as sulfonylating, sulfenylating, or sulfinylating reagents . They have also been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Scientific Research Applications
Synthesis of Organosulfur Compounds
Sodium 2,2-diethoxyethane-1-sulfonate serves as a versatile building block for the synthesis of various organosulfur compounds. It is particularly useful in S–S, N–S, and C–S bond-forming reactions . This includes the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, which are valuable in pharmaceuticals and agrochemicals .
Sulfonylating, Sulfenylating, and Sulfinylating Reagents
Depending on the reaction conditions, Sodium 2,2-diethoxyethane-1-sulfonate can act as a sulfonylating, sulfenylating, or sulfinylating reagent . These reactions are crucial for introducing sulfur-containing groups into organic molecules, which can alter their chemical properties significantly.
Photoredox Catalytic Transformations
This compound has shown promise in photoredox catalytic transformations . These transformations are part of a broader category of reactions that harness light energy to promote chemical reactions, which is a growing field in sustainable chemistry.
Electrochemical Synthesis
The electrochemical synthesis of sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, is an area of significant achievement . This method provides a green chemistry approach to synthesizing organosulfur compounds, reducing the need for hazardous reagents.
Site-Selective C–H Sulfonylation
Sodium 2,2-diethoxyethane-1-sulfonate is used in site-selective C–H sulfonylation . This technique allows for the selective introduction of sulfonyl groups into hydrocarbons, which is highly valuable for creating complex molecules with precision.
Development of Multicomponent Reactions
The compound is also involved in the development of multicomponent reactions . These are reactions where three or more starting materials combine to form a product, where Sodium 2,2-diethoxyethane-1-sulfonate can play a role as a reagent or catalyst.
Safety and Hazards
Future Directions
Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have shown promise in various applications, including the synthesis of organosulfur compounds . They have also been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could provide future directions for research and application of Sodium 2,2-diethoxyethane-1-sulfonate.
properties
IUPAC Name |
sodium;2,2-diethoxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S.Na/c1-3-10-6(11-4-2)5-12(7,8)9;/h6H,3-5H2,1-2H3,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQZHHHWDUQTLA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CS(=O)(=O)[O-])OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,2-diethoxyethane-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















